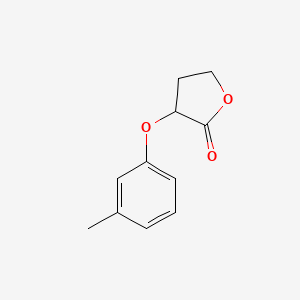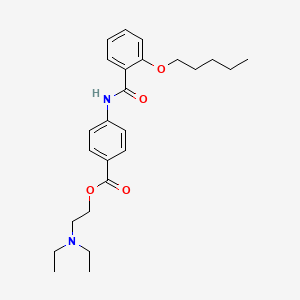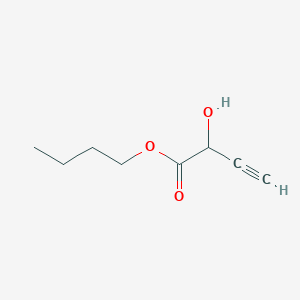
Butyl 2-hydroxybut-3-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2-hydroxybut-3-ynoate is an organic compound with the molecular formula C8H12O3. It is a butyl ester derivative of 2-hydroxybut-3-ynoic acid. This compound is known for its unique structure, which includes both a hydroxyl group and an alkyne group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-hydroxybut-3-ynoate typically involves the esterification of 2-hydroxybut-3-ynoic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Butyl 2-hydroxybut-3-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of butyl 2-oxobut-3-ynoate.
Reduction: The alkyne group can be reduced to an alkene or alkane, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne group.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Butyl 2-oxobut-3-ynoate
Reduction: Butyl 2-hydroxybut-3-ene or butyl 2-hydroxybutane
Substitution: Butyl 2-halobut-3-ynoate
科学的研究の応用
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of butyl 2-hydroxybut-3-ynoate involves its interaction with specific molecular targets. For example, it acts as a competitive inhibitor of glycolate oxidase, an enzyme involved in the photorespiration pathway in plants . By inhibiting this enzyme, the compound can affect the metabolic processes in plants, leading to changes in photosynthesis and respiration rates.
類似化合物との比較
Similar Compounds
Ethyl 2-hydroxybut-3-ynoate: Similar in structure but with an ethyl group instead of a butyl group.
Butyl 2-oxobut-3-ynoate: An oxidized form of butyl 2-hydroxybut-3-ynoate.
Butyl 2-hydroxybut-3-ene: A reduced form with an alkene group instead of an alkyne group.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an alkyne group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various industrial applications.
特性
CAS番号 |
18418-09-2 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
butyl 2-hydroxybut-3-ynoate |
InChI |
InChI=1S/C8H12O3/c1-3-5-6-11-8(10)7(9)4-2/h2,7,9H,3,5-6H2,1H3 |
InChIキー |
NUTKHSKJMJNWOG-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


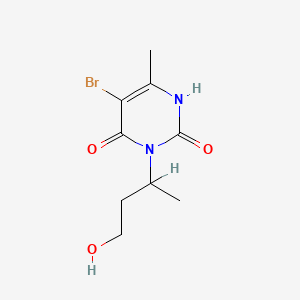
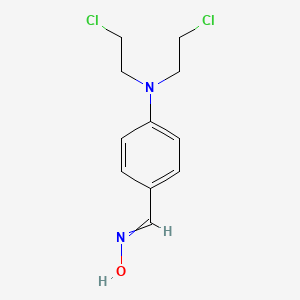
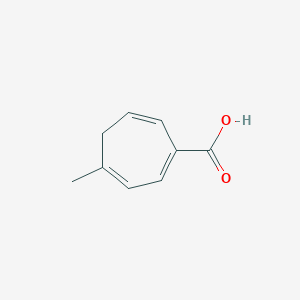
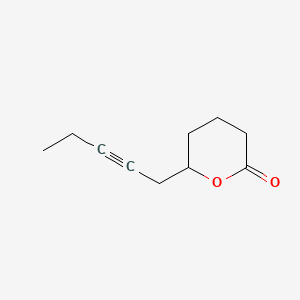
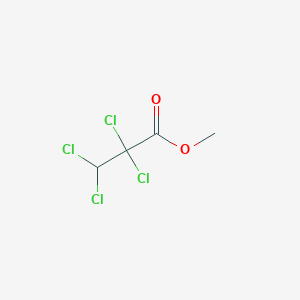

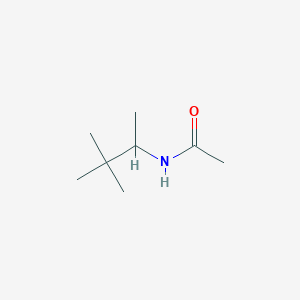
![[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B14698701.png)
![2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B14698706.png)
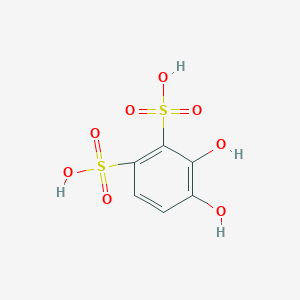
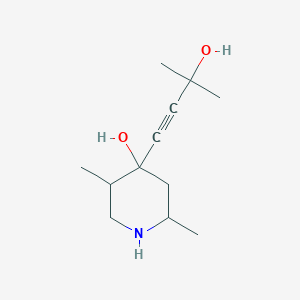
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate](/img/structure/B14698732.png)
